

# amentoflavone as a naturally occurring biflavonoid

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## Compound of Interest

Compound Name: Amentoflavone

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## Amentoflavone: A Naturally Occurring Biflavonoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Abstract

**Amentoflavone**, a naturally occurring biflavonoid found in a variety of medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities. As a dimeric flavonoid formed from two apigenin units, its unique chemical structure underpins a wide range of biological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of **amentoflavone**, focusing on its core chemical attributes, natural prevalence, and mechanisms of action. Detailed experimental protocols for its extraction, isolation, and evaluation in preclinical models are presented to facilitate further research and development. Furthermore, quantitative data on its biological activities are systematically summarized in tabular format for easy comparison and reference. Key signaling pathways modulated by **amentoflavone**, including NF- $\kappa$ B, PI3K/Akt, and ERK, are elucidated and visualized through detailed diagrams to provide a clear understanding of its molecular interactions. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of **amentoflavone**.

### Introduction

**Amentoflavone** is a biflavonoid, a class of secondary metabolites characterized by the linkage of two flavonoid moieties.[1] Specifically, it is a dimer of apigenin, connected by a C3'-C8" bond.[1] First isolated in 1971 from *Selaginella tamariscina*, **amentoflavone** has since been identified in over 120 plant species, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.[1][2]

This biflavonoid has a long history of use in traditional medicine and has been the subject of extensive modern scientific investigation.[1] Its pleiotropic pharmacological effects are attributed to its ability to modulate multiple signaling pathways and molecular targets, making it a promising candidate for the development of novel therapeutics for a variety of diseases.[3][4]

## Chemical and Physical Properties

**Amentoflavone** is a polyphenolic compound with the chemical formula  $C_{30}H_{18}O_{10}$  and a molecular weight of 538.46 g/mol .[3] It is a yellow, crystalline solid with a high melting point. Its structure, comprising two apigenin units, confers a rigid and complex three-dimensional conformation. **Amentoflavone** is practically insoluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[3]

## Natural Sources and Biosynthesis

**Amentoflavone** is widely distributed in the plant kingdom.[1] Notable plant sources include:

- *Selaginella* species (e.g., *Selaginella tamariscina*)[1]
- *Ginkgo biloba*[5]
- *Hypericum perforatum* (St. John's Wort)[5]
- *Calophyllum* species[1]
- *Garcinia* species[1]

The biosynthesis of **amentoflavone** involves the oxidative coupling of two apigenin molecules, a process catalyzed by specific plant enzymes. Apigenin itself is synthesized via the phenylpropanoid pathway, a major route for the production of flavonoids and other phenolic compounds in plants.

# Pharmacological Activities and Mechanisms of Action

**Amentoflavone** exhibits a broad spectrum of pharmacological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

## Anti-inflammatory Activity

**Amentoflavone** demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.<sup>[4]</sup> It has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 beta (IL-1 $\beta$ ), and interleukin-6 (IL-6).<sup>[4][6][7]</sup> The primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.<sup>[6][8]</sup>

## Anti-Cancer Activity

**Amentoflavone** has demonstrated significant anti-cancer potential against a variety of cancer cell lines. Its anti-tumor effects are mediated through multiple mechanisms, including:

- Induction of Apoptosis: **Amentoflavone** can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.<sup>[9]</sup>
- Inhibition of Metastasis and Angiogenesis: **Amentoflavone** can prevent the spread of cancer cells and the formation of new blood vessels that supply tumors.<sup>[10]</sup>

These effects are often linked to its ability to modulate the PI3K/Akt and ERK signaling pathways.<sup>[4][11]</sup>

## Neuroprotective Effects

**Amentoflavone** exhibits neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.<sup>[2][7]</sup> It can protect neurons from oxidative stress, reduce neuroinflammation, and inhibit apoptosis in neuronal cells.<sup>[12]</sup> Its neuroprotective effects are

associated with its antioxidant and anti-inflammatory activities, as well as its ability to modulate signaling pathways critical for neuronal survival.[2][6]

## Data Presentation

**Table 1: Anti-inflammatory Activity of Amentoflavone**

Assay/Model	Target/Parameter	Result (IC50/ED50)	Reference
LPS-stimulated BV2 microglia	NO production	IC50: 16.04 ± 1.88 µM	[13]
LPS-stimulated BV2 microglia	PGE2 production	IC50: 15.02 ± 4.81 µM	[13]
Rat carrageenan paw edema	Edema inhibition	ED50: 42 mg/kg (i.p.)	[14][15]
Acetic acid writhing test (mice)	Analgesic activity	ED50: 9.6 mg/kg (i.p.)	[14][15]

**Table 2: Anti-Cancer Activity of Amentoflavone**

Cancer Cell Line	Assay	Result (IC50)	Reference
KYSE-150 (Esophageal Squamous Carcinoma)	MTT assay	~50 µM	[16]
Eca-109 (Esophageal Squamous Carcinoma)	MTT assay	~50 µM	[16]
MCF-7 (Breast Cancer)	MTT assay	No significant cytotoxicity up to 100 µM at 24h	[10]
CL1-5-F4 (Non-small Cell Lung Cancer)	MTT assay	~150 µM (48h)	[9]

**Table 3: Neuroprotective Effects of Amentoflavone**

Model	Parameter	Result	Reference
SH-SY5Y neuroblastoma cells	ROS-induced oxidative stress	Significant inhibition	[7]
Rat PC12 cells	A $\beta$ 25-35 induced cytotoxicity	Most effective at 2 $\mu$ M	[7]
Neonatal rats with hypoxic-ischemic brain injury	Brain tissue damage	50% reduction in forebrain damage	[7]

**Table 4: Pharmacokinetic Parameters of Amentoflavone in Rats**

Administration Route (Dose)	C <sub>max</sub>	T <sub>max</sub>	T <sub>1/2</sub>	Oral Bioavailability (Free Amentoflavone)	Reference
Oral (300 mg/kg)	-	-	-	0.04% $\pm$ 0.01%	[17]
Intravenous (10 mg/kg)	-	-	-	-	[17]
Intraperitoneal (10 mg/kg)	-	-	-	-	[17]
Oral (TBESD)	2.5 $\pm$ 0.5 ng/mL	0.5 h	-	-	[18]
Oral (TBESD-ASD)	16.8 $\pm$ 3.2 ng/mL	1.0 h	-	-	[18]

\*TBESD: Raw *Selaginella doederleinii* extract; TBESD-ASD: Amorphous solid dispersion of the extract. Note that C<sub>max</sub> and T<sub>max</sub> for raw **amentoflavone** are from a separate study than the oral bioavailability data.[18]

## Experimental Protocols

### Extraction and Isolation of Amentoflavone

Objective: To extract and isolate **amentoflavone** from plant material.

Protocol:

- Extraction (Soxhlet Method):
  - Dry and powder the plant material (e.g., leaves of *Calophyllum* species).
  - Place approximately 100g of the powdered material into a cellulose thimble.[\[19\]](#)
  - Perform Soxhlet extraction with methanol for 16 hours.[\[19\]](#)
  - Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[\[19\]](#)
- Column Chromatography for Purification:
  - Prepare a silica gel column.
  - Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
  - Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol mixtures).[\[20\]](#)
  - Collect fractions and monitor by Thin Layer Chromatography (TLC).
  - Combine fractions containing **amentoflavone** and concentrate to yield the purified compound.[\[20\]](#)

### In Vitro Anti-Cancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of **amentoflavone** on cancer cells.

Protocol:

- Cell Seeding:
  - Seed cancer cells (e.g., KYSE-150) in a 96-well plate at a density of 4,000 cells/well.[16]
  - Incubate overnight to allow for cell attachment.[16]
- Treatment:
  - Treat the cells with various concentrations of **amentoflavone** for 48 hours.[16]
- MTT Addition and Incubation:
  - Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][22]
- Formazan Solubilization and Absorbance Reading:
  - Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21][22]
  - Read the absorbance at 490 nm using a microplate reader.[16]

## Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of **amentoflavone** on the NF-κB signaling pathway.

Protocol:

- Cell Treatment and Lysis:
  - Treat cells (e.g., BV2 microglia) with **amentoflavone** and/or an inflammatory stimulus (e.g., LPS).[23]
  - Lyse the cells to extract total protein.[24]
- Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]
- SDS-PAGE and Protein Transfer:

- Separate the proteins by SDS-polyacrylamide gel electrophoresis.[24]
- Transfer the separated proteins to a PVDF membrane.[24]
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).[24]
  - Incubate the membrane with primary antibodies against key NF- $\kappa$ B pathway proteins (e.g., p-p65, p65, I $\kappa$ B $\alpha$ ).[25]
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.[24]
- Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

## In Vivo Anti-Cancer Efficacy (Tumor Xenograft Model)

Objective: To evaluate the anti-tumor effect of **amentoflavone** in an animal model.

Protocol:

- Cell Implantation:
  - Subcutaneously inject cancer cells (e.g., Huh7) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[26]
- Tumor Growth and Treatment:
  - Allow the tumors to grow to a palpable size.
  - Administer **amentoflavone** (and/or other treatments) to the mice according to the experimental design (e.g., daily for 21 days).[26]
- Tumor Monitoring:
  - Measure the tumor volume regularly (e.g., every 3 days).[26]

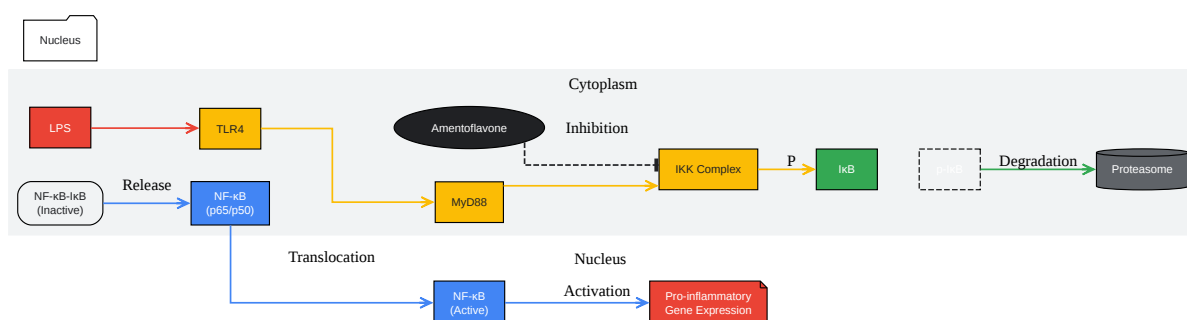
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.[26]
  - Measure the final tumor weight.[26]
  - Tumor tissue can be used for further analysis (e.g., histology, Western blot).

## Signaling Pathways and Visualizations

### NF- $\kappa$ B Signaling Pathway

**Amentoflavone** inhibits the NF- $\kappa$ B signaling pathway, a key regulator of inflammation. In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by its inhibitor, I $\kappa$ B. Upon stimulation by inflammatory signals like LPS, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

**Amentoflavone** can inhibit the degradation of I $\kappa$ B, thereby preventing NF- $\kappa$ B activation.[8]

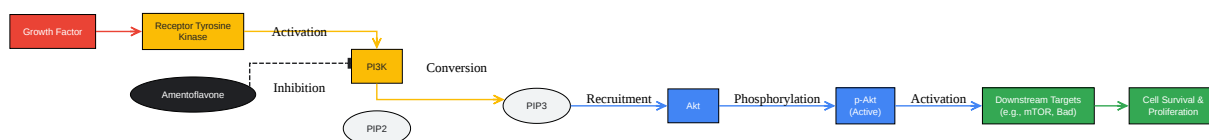


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**Amentoflavone** inhibits the NF- $\kappa$ B signaling pathway.

## PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Growth factors activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. **Amentoflavone** has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[27]

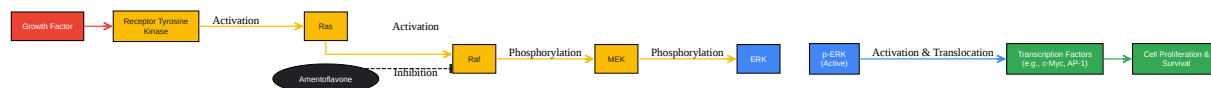


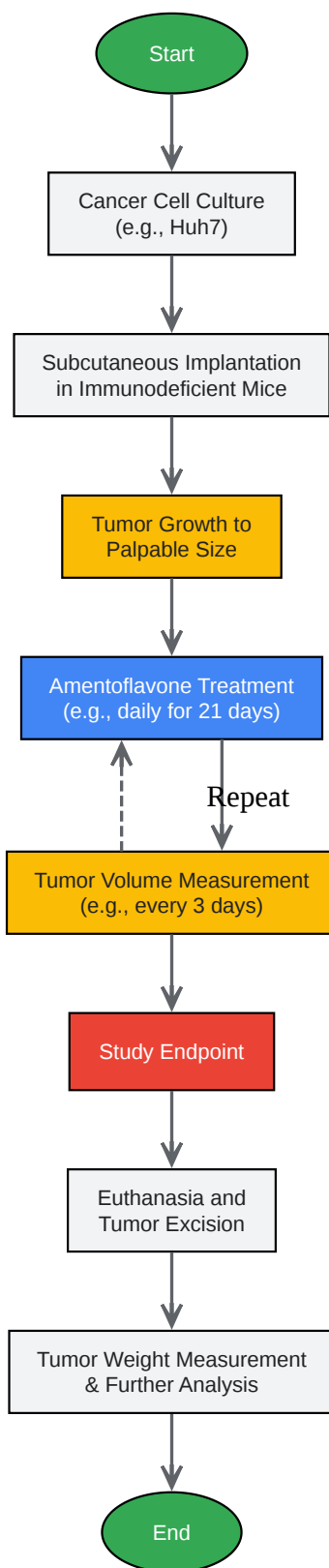
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**Amentoflavone** inhibits the PI3K/Akt signaling pathway.

## ERK Signaling Pathway

The ERK (Extracellular signal-regulated kinase) pathway is another critical regulator of cell proliferation, differentiation, and survival. It is a component of the MAPK (mitogen-activated protein kinase) cascade. **Amentoflavone** can inhibit the ERK pathway, which is another mechanism underlying its anti-cancer activity.





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